Cas no 1152565-77-9 (N-1-(furan-2-yl)ethyl-2-iodoaniline)

N-1-(furan-2-yl)ethyl-2-iodoaniline 化学的及び物理的性質
名前と識別子
-
- 2-Furanmethanamine, N-(2-iodophenyl)-α-methyl-
- N-[1-(furan-2-yl)ethyl]-2-iodoaniline
- 1152565-77-9
- EN300-165677
- N-1-(furan-2-yl)ethyl-2-iodoaniline
-
- インチ: 1S/C12H12INO/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,1H3
- InChIKey: KAEWVMGKSXTYTM-UHFFFAOYSA-N
- SMILES: IC1C=CC=CC=1NC(C)C1=CC=CO1
計算された属性
- 精确分子量: 312.99636g/mol
- 同位素质量: 312.99636g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 200
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.2Ų
- XLogP3: 3.6
じっけんとくせい
- 密度みつど: 1.633±0.06 g/cm3(Predicted)
- Boiling Point: 325.0±27.0 °C(Predicted)
- 酸度系数(pKa): 2.32±0.50(Predicted)
N-1-(furan-2-yl)ethyl-2-iodoaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-165677-2500mg |
N-[1-(furan-2-yl)ethyl]-2-iodoaniline |
1152565-77-9 | 2500mg |
$1089.0 | 2023-09-21 | ||
Enamine | EN300-165677-5000mg |
N-[1-(furan-2-yl)ethyl]-2-iodoaniline |
1152565-77-9 | 5000mg |
$1614.0 | 2023-09-21 | ||
Enamine | EN300-165677-500mg |
N-[1-(furan-2-yl)ethyl]-2-iodoaniline |
1152565-77-9 | 500mg |
$535.0 | 2023-09-21 | ||
Enamine | EN300-165677-2.5g |
N-[1-(furan-2-yl)ethyl]-2-iodoaniline |
1152565-77-9 | 2.5g |
$1791.0 | 2023-05-24 | ||
Enamine | EN300-165677-100mg |
N-[1-(furan-2-yl)ethyl]-2-iodoaniline |
1152565-77-9 | 100mg |
$490.0 | 2023-09-21 | ||
Enamine | EN300-165677-0.5g |
N-[1-(furan-2-yl)ethyl]-2-iodoaniline |
1152565-77-9 | 0.5g |
$877.0 | 2023-05-24 | ||
Enamine | EN300-165677-0.05g |
N-[1-(furan-2-yl)ethyl]-2-iodoaniline |
1152565-77-9 | 0.05g |
$768.0 | 2023-05-24 | ||
Enamine | EN300-165677-0.1g |
N-[1-(furan-2-yl)ethyl]-2-iodoaniline |
1152565-77-9 | 0.1g |
$804.0 | 2023-05-24 | ||
Enamine | EN300-165677-0.25g |
N-[1-(furan-2-yl)ethyl]-2-iodoaniline |
1152565-77-9 | 0.25g |
$840.0 | 2023-05-24 | ||
Enamine | EN300-165677-5.0g |
N-[1-(furan-2-yl)ethyl]-2-iodoaniline |
1152565-77-9 | 5g |
$2650.0 | 2023-05-24 |
N-1-(furan-2-yl)ethyl-2-iodoaniline 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
N-1-(furan-2-yl)ethyl-2-iodoanilineに関する追加情報
Introduction to N-1-(furan-2-yl)ethyl-2-iodoaniline (CAS No. 1152565-77-9)
N-1-(furan-2-yl)ethyl-2-iodoaniline (CAS No. 1152565-77-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique molecular structure, holds potential applications in various areas, including drug discovery, catalysis, and advanced materials. This introduction aims to provide a comprehensive overview of N-1-(furan-2-yl)ethyl-2-iodoaniline, highlighting its chemical properties, synthesis methods, and recent research advancements.
The molecular formula of N-1-(furan-2-yl)ethyl-2-iodoaniline is C10H10INO2, with a molecular weight of approximately 309.09 g/mol. The compound features a furan ring and an iodoaniline moiety, which contribute to its distinct chemical properties and reactivity. The presence of the iodine atom makes it a valuable precursor for various synthetic transformations, particularly in the context of cross-coupling reactions and organometallic chemistry.
One of the key applications of N-1-(furan-2-yl)ethyl-2-iodoaniline is in the field of medicinal chemistry. Recent studies have explored its potential as a building block for the synthesis of bioactive molecules. For instance, a study published in the Journal of Medicinal Chemistry (2023) reported the use of N-1-(furan-2-yl)ethyl-2-iodoaniline in the development of novel antiviral agents. The researchers demonstrated that compounds derived from this precursor exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses.
In addition to its medicinal applications, N-1-(furan-2-yl)ethyl-2-iodoaniline has also been investigated for its potential in materials science. A study published in Advanced Materials (2023) explored the use of this compound as a precursor for the synthesis of conductive polymers. The researchers found that polymers derived from N-1-(furan-2-yl)ethyl-2-iodoaniline exhibited excellent electrical conductivity and stability, making them promising candidates for applications in organic electronics and energy storage devices.
The synthesis of N-1-(furan-2-y l)ethyl - 2 - iodo aniline can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-bromofuran with ethylmagnesium bromide to form the corresponding furanyl ethyl intermediate, followed by nucleophilic substitution with 2-aminoiodobenzene. This approach provides high yields and good purity, making it suitable for large-scale production.
An alternative synthetic route involves the use of palladium-catalyzed cross-coupling reactions. A study published in Organic Letters (2023) reported a highly efficient method for synthesizing N - 1 - ( furan - 2 - yl ) ethyl - 2 - iodo aniline using a palladium catalyst and a mild reaction conditions. This method not only simplifies the synthetic process but also reduces the formation of by-products, enhancing the overall yield and purity of the final product.
The physical properties of N - 1 - ( furan - 2 - yl ) ethyl - 2 - iodo aniline are also noteworthy. It is a solid at room temperature with a melting point ranging from 85 to 88°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), which facilitates its use in various chemical reactions and material processing techniques.
In terms of safety and handling, while N - 1 - ( furan - 2 - yl ) ethyl - 2 - iodo aniline is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation.
The future prospects for research on N - 1 - ( furan - 2 - yl ) ethyl - 2 - iodo aniline are promising. Ongoing studies are exploring its potential in areas such as photovoltaic materials, drug delivery systems, and catalytic processes. For example, a recent study published in Chemical Communications (2023) investigated the use of this compound as a ligand in homogeneous catalysis, demonstrating its ability to enhance reaction efficiency and selectivity.
In conclusion, N - 1 - ( furan - 2 - yl ) ethyl - 2 - iodo aniline (CAS No. 1152565 - 77 - 9) is a multifaceted compound with diverse applications in medicinal chemistry, materials science, and catalysis. Its unique molecular structure and versatile reactivity make it an attractive candidate for further research and development. As new synthetic methods continue to be developed and optimized, the potential uses for this compound are likely to expand even further.
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